molecular formula C11H8N4S B14393892 Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl- CAS No. 89730-67-6

Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl-

Cat. No.: B14393892
CAS No.: 89730-67-6
M. Wt: 228.28 g/mol
InChI Key: WPJILONOMJOAKZ-UHFFFAOYSA-N
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Description

Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl- is a heterocyclic compound that features a fused ring system combining thiazole and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with thioamides in the presence of a base such as triethylamine in ethanol. The reaction proceeds through the formation of intermediate thiohydrazonates, which then undergo cyclization to yield the desired thiazolo[5,4-e]-1,2,4-triazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives.

Scientific Research Applications

Properties

CAS No.

89730-67-6

Molecular Formula

C11H8N4S

Molecular Weight

228.28 g/mol

IUPAC Name

6-methyl-3-phenyl-[1,3]thiazolo[5,4-e][1,2,4]triazine

InChI

InChI=1S/C11H8N4S/c1-7-12-10-11(16-7)13-9(14-15-10)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

WPJILONOMJOAKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)N=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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